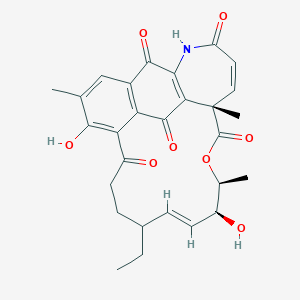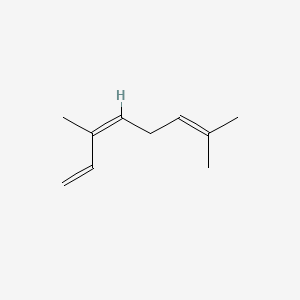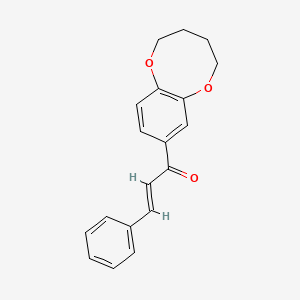
Proton
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Proton is nuclear particle of charge number +1, spin 1/2 and rest mass of 1.007276470(12) u. It is a hydron and a nucleon.
Stable elementary particles having the smallest known positive charge, found in the nuclei of all elements. The proton mass is less than that of a neutron. A proton is the nucleus of the light hydrogen atom, i.e., the hydrogen ion.
科学的研究の応用
1. Proton Acceleration for Scientific Research
Proton beams with energy around 100 MeV have wide applications in scientific research. The optimization of S-band side-coupled cavities for proton acceleration at Sichuan University, China, aimed to re-accelerate a 26 MeV proton beam to 120 MeV. This work is crucial as proton sources in China are insufficient for experimental needs due to the size and cost of traditional accelerators (Li et al., 2020).
2. Laser-Driven Proton Acceleration
Laser-driven proton acceleration has shown potential for various applications such as high-resolution radiography and hadron-therapy. The research focuses on increasing peak proton energy, which is critical for numerous applications, and suggests that higher peak energies can be achieved by reducing target thickness and using high contrast laser pulses (Ceccotti et al., 2010).
3. Proton Radiography
Proton radiography at the Los Alamos Neutron Science Center has been developed as a superior alternative to high energy x-rays. This technology is primarily used for studying fast phenomena like high explosive driven experiments but is increasingly applied in other fields like material phase changes and chemical reaction dynamics (Morris et al., 2016).
4. Radiobiology with Cyclotron Proton Beams
Cyclotrons that accelerate protons up to about 20 MeV have been installed globally, mainly for PET radioisotope production. However, their beam lines are suitable for radiobiological and radiophysiological studies, which can contribute to improving proton therapy results (Cunha et al., 2010).
5. Particle Therapy Research
The National Cancer Institute (NCI) has a long history of supporting particle therapy research, including proton therapy. This involves funding technology development, physical and biological process investigations, and clinical outcomes. NCI continues to play an active role in incorporating protons into clinical trials (Deye, 2012).
6. Proton Transfer Reaction Mass Spectrometry (PTR-MS)
PTR-MS has evolved as a sensor for the real-time monitoring of volatile compounds, with applications ranging from environmental to medical sciences and food technology. Italian scientists have significantly contributed to this field, particularly in food science, plant physiology, and environmental studies (Cappellin et al., 2013).
特性
製品名 |
Proton |
|---|---|
分子式 |
H+ |
分子量 |
1.007825 g/mol |
IUPAC名 |
proton |
InChI |
InChI=1S/p+1/i/hH |
InChIキー |
GPRLSGONYQIRFK-FTGQXOHASA-N |
異性体SMILES |
[1H+] |
正規SMILES |
[H+] |
同義語 |
Hydrogen Ion Hydrogen Ions Ion, Hydrogen Ions, Hydrogen Proton Protons |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



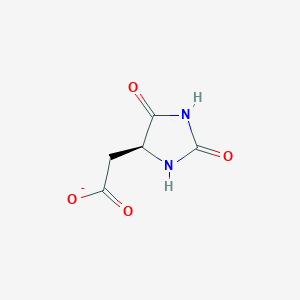
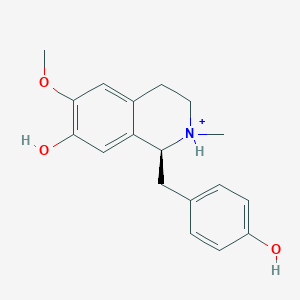
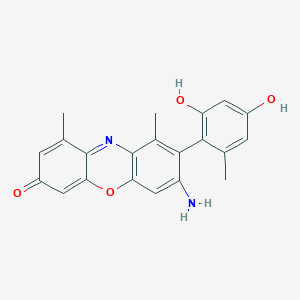
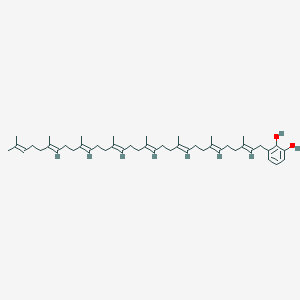
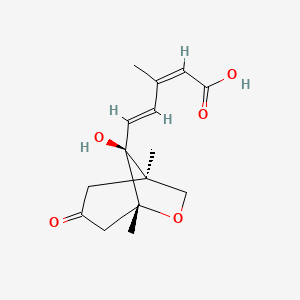
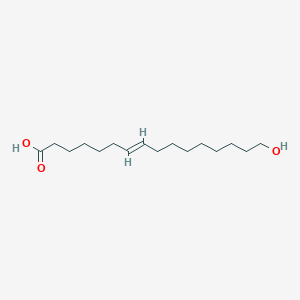
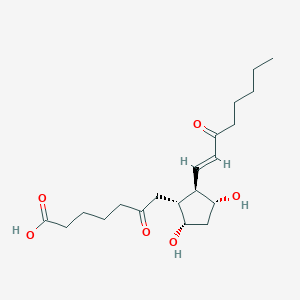
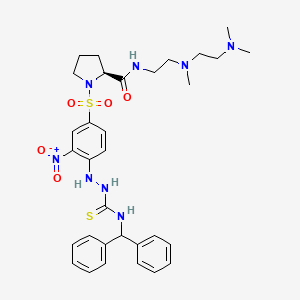
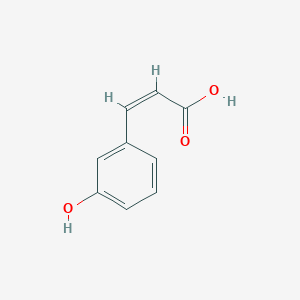
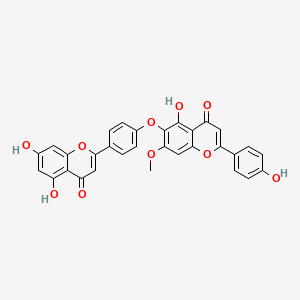
![[(1S,2R,4R,7E,10R,11R)-4,8-dimethyl-12-methylidene-13-oxo-3,14-dioxatricyclo[9.3.0.02,4]tetradec-7-en-10-yl] acetate](/img/structure/B1235653.png)
